

MK-8318: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: MK-8318

Cat. No.: B8615278

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **MK-8318**, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The information presented herein is intended to support further research and development efforts in the field of inflammatory and allergic diseases.

Chemical Structure and Physicochemical Properties

MK-8318 is a novel tricyclic tetrahydroquinoline derivative.^[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of **MK-8318**

Identifier	Value
IUPAC Name	4-(cyclopropyl((3aS,9R,9aR)-7-fluoro-4-(4-(trifluoromethoxy)benzoyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]quinolin-9-yl)amino)-4-oxobutanoic acid[1]
CAS Number	1416581-40-2
Chemical Formula	C ₂₇ H ₂₆ F ₄ N ₂ O ₅ [2]
SMILES String	C1CC2C(C1)N(C3=C(C2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F[2]

Table 2: Physicochemical Properties of **MK-8318**

Property	Value
Molecular Weight	534.5 g/mol [2]
Appearance	Solid (form not specified)
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Not reported
pKa	Not reported

Biological Activity and Mechanism of Action

MK-8318 is a potent and selective antagonist of the CRTh2 receptor, also known as the DP2 receptor. The CRTh2 receptor is a G-protein coupled receptor (GPCR) that is preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. It is activated by its natural ligand, prostaglandin D₂ (PGD₂).

The binding of PGD₂ to the CRTh2 receptor on these immune cells triggers a signaling cascade that contributes to the inflammatory response characteristic of allergic diseases such

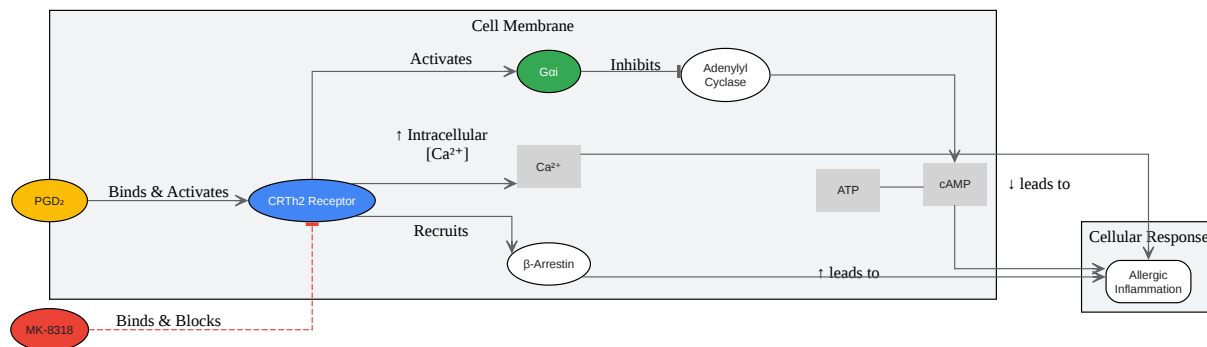
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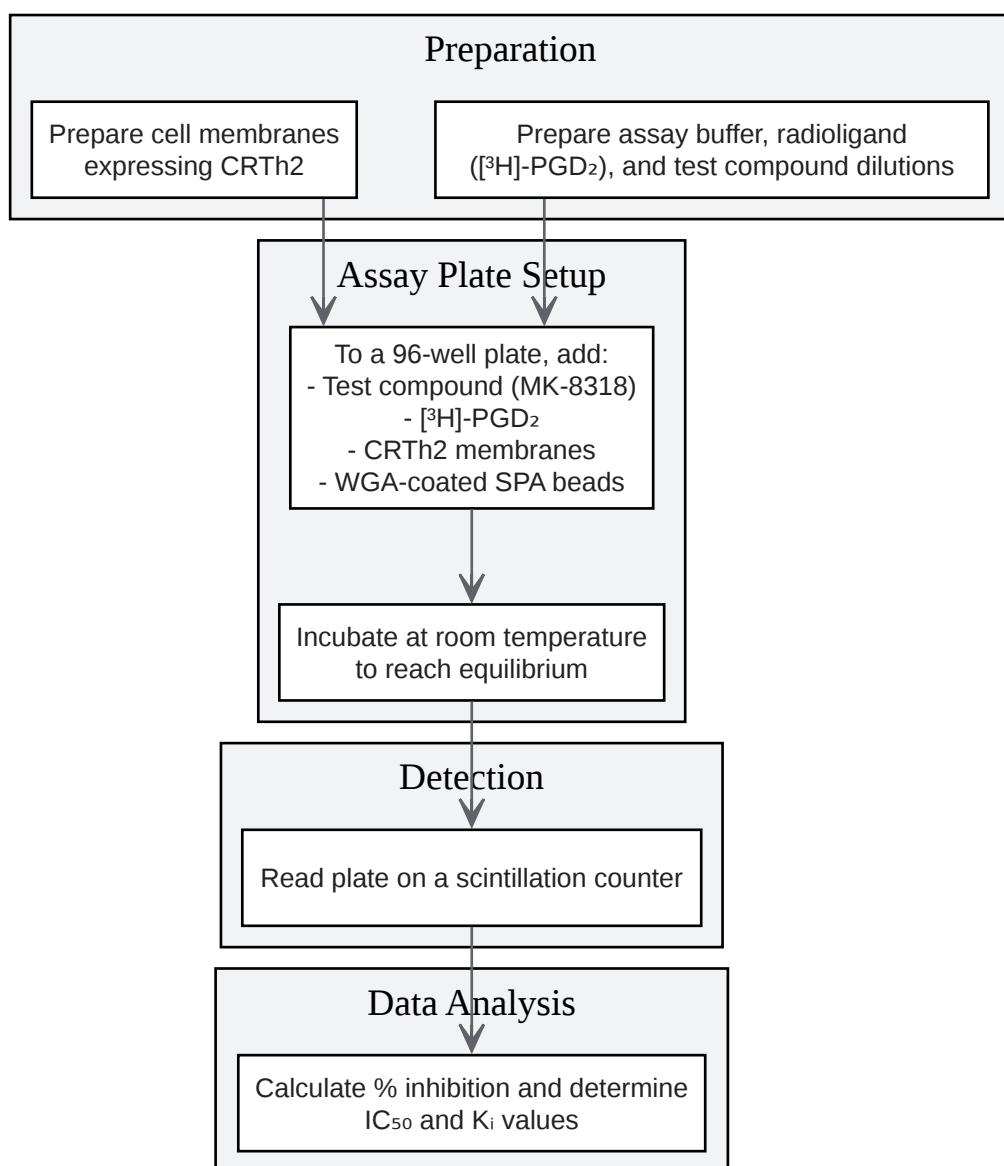
CRTh2 Receptor Signaling Pathway

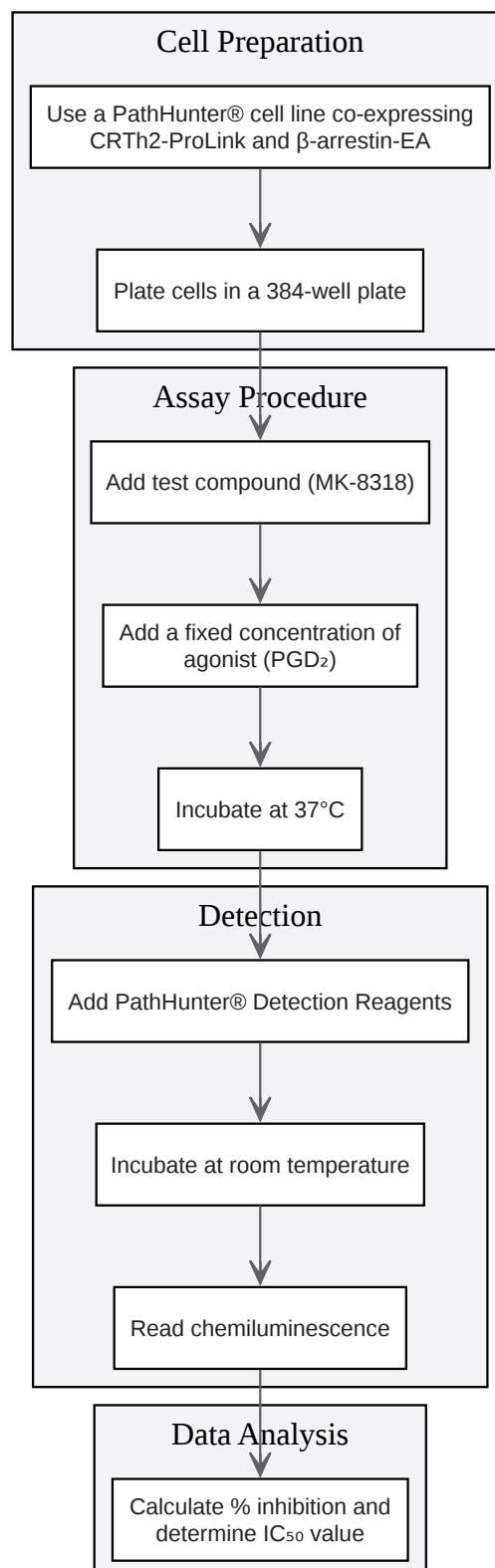
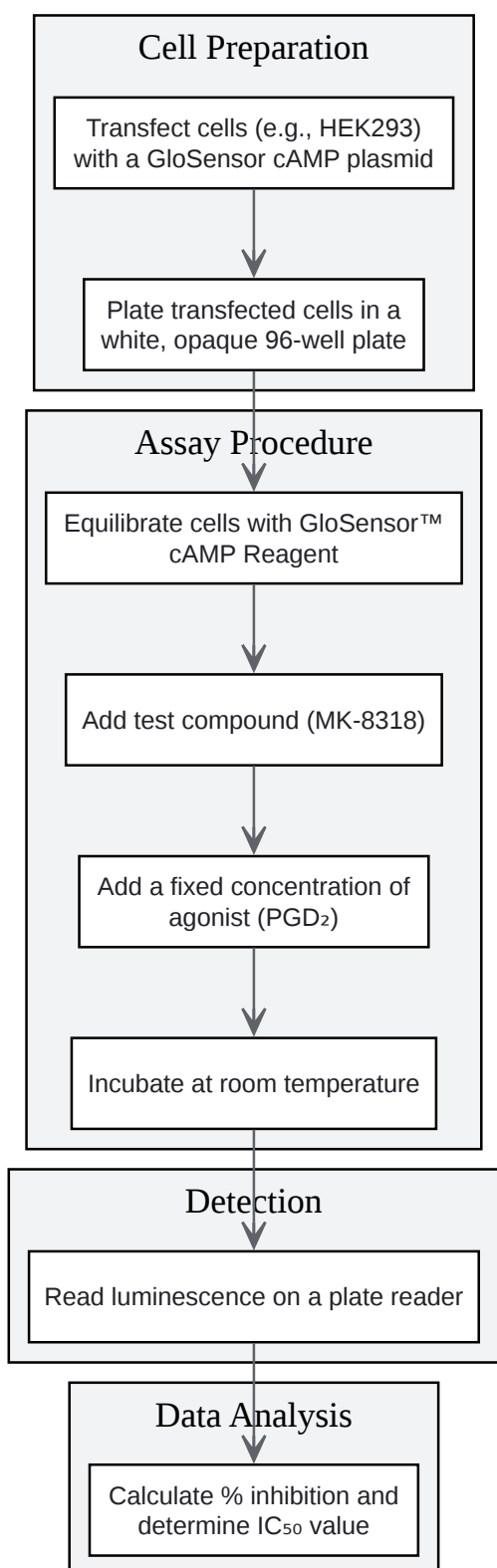
The CRTh2 receptor is coupled to the G α i subunit of the heterotrimeric G protein. Activation of the CRTh2 receptor by an agonist like PGD₂ leads to the following downstream events:

- **Inhibition of Adenylyl Cyclase:** The activated G α i subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- **Calcium Mobilization:** Activation of the receptor also leads to an increase in intracellular calcium concentration ([Ca²⁺]_i).
- **β-Arrestin Recruitment:** Like many GPCRs, upon activation, the CRTh2 receptor is phosphorylated, leading to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling pathways.

By acting as an antagonist, **MK-8318** competitively binds to the CRTh2 receptor, preventing the binding of PGD₂ and thereby inhibiting these downstream signaling events. This ultimately leads to a reduction in the activation of Th2 cells, eosinophils, and basophils, and a dampening of the allergic inflammatory response.







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References

- 1. Discovery of MK-8318, a Potent and Selective CRTh2 Receptor Antagonist for the Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK 8318 | 1416581-40-2 | RGC58140 | Biosynth [biosynth.com]
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